3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid

描述

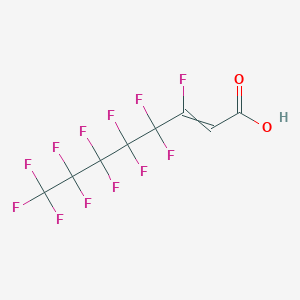

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid (CAS: N/A; IUPAC name: this compound) is a fluorinated unsaturated carboxylic acid with the molecular formula C₈H₂F₁₂O₂ and a molecular weight of 358.08 g/mol . Its structure features a double bond at the C2 position and 12 fluorine atoms distributed across the C3–C8 positions, conferring high hydrophobicity and chemical stability typical of per- and polyfluoroalkyl substances (PFAS). The compound’s SMILES notation, OC(=O)C=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F, highlights the conjugated enoic acid moiety and dense fluorination pattern .

属性

IUPAC Name |

3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOBFLVYTXYFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CF=CHCOOH, C8H2F12O2 | |

| Record name | 6:2 FTUCA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892326 | |

| Record name | 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70887-88-6 | |

| Record name | 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Oct-2-enoic Acid Derivatives

A common approach to prepare 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid involves selective fluorination of oct-2-enoic acid or its derivatives. This method typically uses electrophilic or nucleophilic fluorinating agents to replace hydrogen atoms at the specified carbon positions with fluorine atoms. The process may involve:

- Starting from oct-2-enoic acid or an appropriate protected intermediate.

- Stepwise introduction of fluorine atoms using reagents such as elemental fluorine, xenon difluoride, or specialized fluorinating reagents (e.g., Selectfluor).

- Control of reaction conditions to maintain the alkene double bond at the 2-position without over-fluorination or degradation.

This method is noted for its precision but requires stringent reaction conditions and handling of reactive fluorinating agents.

Modified Knoevenagel Condensation for Unsaturated Acids

Research on the synthesis of (E)-alk-3-enoic acids through Knoevenagel condensation provides a valuable framework that can be adapted for fluorinated analogs. The key features of this method include:

- Condensation of a straight-chain aldehyde with malonic acid or its derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Use of piperidinium acetate as a catalyst to promote dehydration and formation of the α,β-unsaturated acid.

- The reaction proceeds with high stereoselectivity, favoring the (E)-isomer, and high yields (85–90% for non-fluorinated analogs).

- When applied to fluorinated aldehydes or fluorinated malonic acid derivatives, this method could yield fluorinated unsaturated acids with controlled stereochemistry.

The mechanism involves dehydration of a hydroxymalonic acid intermediate followed by decarboxylation to yield the unsaturated acid. This approach is advantageous for its mild conditions and stereochemical control, which are critical for the preparation of fluorinated unsaturated acids like this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of Oct-2-enoic Acid | Elemental fluorine, Selectfluor, etc. | Variable | Moderate | Direct fluorination, precise F-introduction | Requires handling hazardous reagents; risk of over-fluorination |

| Modified Knoevenagel Condensation | Aldehyde + malonic acid, DMSO/DMF, piperidinium acetate catalyst, 100°C | 85–90 (non-fluorinated analogs) | High (98–99% E-isomer) | Mild conditions, high stereoselectivity | Adaptation needed for fluorinated substrates; availability of fluorinated aldehydes |

| Custom Synthesis (Commercial) | Proprietary fluorination and purification | >95 (purity) | Controlled | High purity, regulatory compliance | Costly, longer lead times, restricted handling |

Research Findings and Notes

- The Knoevenagel condensation method, although originally developed for non-fluorinated alk-3-enoic acids, offers a promising synthetic route for fluorinated unsaturated acids by using fluorinated aldehyde precursors or fluorinated malonic acid derivatives.

- The stereochemical outcome favors the (E)-isomer due to the stability of the trans double bond conformation in the dehydration step.

- Fluorination reactions require careful optimization to avoid side reactions such as over-fluorination or cleavage of the double bond.

- Commercially, this compound is produced on demand with purity standards suitable for research and analytical applications, reflecting its specialized use and regulatory controls.

- Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for confirming the purity and identity of the synthesized compound.

化学反应分析

Types of Reactions

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

DDFOA is characterized by a complex fluorinated structure that imparts unique chemical properties such as high thermal stability and low surface energy. These properties make it suitable for various applications:

- Molecular Formula : C8H6F12O2

- Molecular Weight : 362.11 g/mol

- CAS Number : 90177-96-1

1.1. Water Repellent Coatings

DDFOA is used in the formulation of water-repellent coatings due to its low surface energy and hydrophobic characteristics. These coatings are particularly beneficial in protecting surfaces from water damage and enhancing durability.

1.2. PFAS Research

DDFOA is part of the per- and polyfluoroalkyl substances (PFAS) family. Studies have focused on its migration behavior in food contact materials (FCMs), highlighting concerns regarding consumer exposure and health risks associated with PFAS contamination in food systems . Research indicates that DDFOA can migrate into food products under certain conditions, necessitating further investigation into its safety profiles.

2.1. Fluorinated Polymers

DDFOA is utilized in the synthesis of fluorinated polymers which exhibit exceptional chemical resistance and thermal stability. These polymers are valuable in industries requiring materials that can withstand harsh environments.

2.2. Surface Modifications

The compound is also employed in surface modification techniques to enhance the performance of various materials by imparting water and oil repellency. This application is critical in textiles and packaging industries where moisture resistance is paramount.

3.1. Toxicological Assessments

Given the rising concerns about PFAS compounds like DDFOA, extensive toxicological assessments are being conducted to evaluate their impact on human health and the environment. Studies indicate potential risks associated with long-term exposure to such compounds .

3.2. Risk Assessment Models

Research has highlighted the need for comprehensive risk assessment models that account for multiple PFAS exposures rather than focusing solely on a few targeted substances . This approach aims to provide a clearer understanding of consumer risks related to DDFOA and similar compounds.

Case Studies

作用机制

The mechanism by which 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt hydrophobic interactions in biological systems or enhance the stability of industrial products. Molecular targets include hydrophobic domains of proteins and lipid bilayers, where the compound can alter membrane fluidity and permeability.

相似化合物的比较

Perfluorooctanoic Acid (PFOA, CAS 335-67-1)

- Structure : PFOA is a fully saturated, linear perfluorinated carboxylic acid (C₈HF₁₅O₂ ) with 15 fluorine atoms.

- Key Differences: Double Bond: The absence of a double bond in PFOA reduces its reactivity compared to the enoic acid group in dodecafluorooct-2-enoic acid, which may participate in conjugation or addition reactions .

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoic Acid (CAS 123116-17-6)

- Structure : This analog contains 15 fluorine atoms and a saturated carbon chain.

- Key Differences: The additional fluorination at C2 and C8 in the pentadecafluoro analog increases its molecular weight (382.07 g/mol) and hydrophobicity compared to dodecafluorooct-2-enoic acid .

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol (CAS 156122-84-8)

- Structure : A fluorinated alcohol with the formula C₈H₆F₁₂O and molecular weight 346.11 g/mol .

- Key Differences: Functional Group: The hydroxyl group in dodecafluoro-2-octanol reduces acidity (pKa ~10–12) compared to the carboxylic acid group (pKa ~1–3) in dodecafluorooct-2-enoic acid, affecting solubility and biological interactions .

Physicochemical Properties

| Property | Dodecafluorooct-2-enoic Acid | PFOA | Dodecafluoro-2-octanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 358.08 | 414.07 (PFOA) | 346.11 |

| Fluorine Atoms | 12 | 15 | 12 |

| Functional Group | Carboxylic Acid | Carboxylic Acid | Alcohol |

| LogP (Estimated) | ~3.5–4.0 | ~5.2 | ~4.2 |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (OH) |

| Hydrogen Bond Acceptors | 14 | 16 | 13 |

Environmental and Toxicological Profiles

- Persistence: Dodecafluorooct-2-enoic acid’s unsaturated structure may confer slightly lower environmental persistence compared to fully saturated PFAS like PFOA, as double bonds can undergo oxidation or microbial degradation . However, its fluorinated chain still resists hydrolysis and photolysis.

- Bioaccumulation: The compound’s shorter chain length (C8 vs.

- Toxicity: While specific toxicological data are lacking, structural analogs like PFOA are linked to hepatotoxicity, endocrine disruption, and immunotoxicity.

Regulatory Status

- In contrast, longer-chain PFAS like tricosafluorododecanoic acid (C12) and pentacosafluorotridecanoic acid (C13) are classified as SVHCs due to their persistence and toxicity .

生物活性

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid (DFOA) is a perfluorinated compound (PFC) that has garnered attention due to its potential biological activity and environmental impact. This article synthesizes the current research findings regarding its biological effects, including toxicity and endocrine disruption potential.

DFOA is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. Its chemical structure consists of a long carbon chain fully substituted with fluorine atoms. This unique structure contributes to its hydrophobicity and lipophobicity.

| Property | Value |

|---|---|

| Molecular Formula | C8F12O2 |

| Molecular Weight | 400.06 g/mol |

| Solubility | Low in water |

| Log Kow (octanol-water partition coefficient) | High (indicating high lipophilicity) |

Toxicological Studies

Research indicates that DFOA exhibits various toxicological effects across different biological systems. Key findings include:

- Endocrine Disruption : DFOA has been associated with endocrine-disrupting activities. A study utilizing quantitative structure-activity relationship (QSAR) models found that DFOA could potentially interfere with hormone signaling pathways in mammals .

- Cellular Toxicity : In vitro studies have demonstrated that DFOA can induce cytotoxicity in human cell lines. These studies measured cell viability and apoptosis rates after exposure to varying concentrations of DFOA .

- Developmental Effects : Animal studies have shown that exposure to DFOA during critical developmental windows can lead to adverse effects on growth and reproductive health .

Case Studies

Several case studies have highlighted the environmental and health implications of DFOA exposure:

- Case Study 1 : A cohort study conducted in regions with high industrial use of PFAS revealed elevated levels of DFOA in the blood serum of residents. The study correlated these levels with increased incidence rates of thyroid dysfunction and metabolic disorders .

- Case Study 2 : Research examining the migration of PFAS from food contact materials into food products indicated that DFOA can leach into consumables under certain conditions, raising concerns about dietary exposure .

The biological activity of DFOA is primarily attributed to its ability to disrupt lipid metabolism and interfere with cellular signaling pathways. Specific mechanisms include:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : DFOA has been shown to activate PPARs, which play a crucial role in regulating fatty acid storage and glucose metabolism.

- Oxidative Stress Induction : Exposure to DFOA can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Environmental Impact

The persistence of DFOA in the environment poses significant challenges for ecosystem health. Its resistance to degradation means it can accumulate in soil and water systems. Recent studies have highlighted the need for regulatory frameworks to manage PFAS contamination effectively.

Table 2: Environmental Persistence Data

| Parameter | Value |

|---|---|

| Half-life in Soil | Several years |

| Bioaccumulation Factor | High |

| Detection in Aquatic Systems | Commonly detected |

常见问题

Q. How can isotopic tracing elucidate metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Synthesize ¹⁸O/¹³C-labeled analogs and administer to rodent models. Track metabolites via HRMS-based untargeted metabolomics. Key steps:

- Sample preparation : Extract liver/kidney tissues with methanol/water (80:20).

- Data analysis : Use software (e.g., XCMS Online) to map isotopic patterns and identify phase I/II metabolites (e.g., glucuronides). Compare to in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。